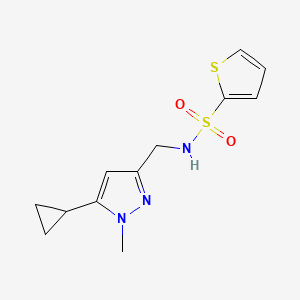

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 1. The thiophene-2-sulfonamide moiety is linked via a methylene bridge to the pyrazole ring. The compound’s design integrates features known to influence molecular interactions, such as the electron-withdrawing sulfonamide group and the steric effects of the cyclopropane substituent.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-15-11(9-4-5-9)7-10(14-15)8-13-19(16,17)12-3-2-6-18-12/h2-3,6-7,9,13H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRAURUSHURRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the cyclization of hydrazines with β-diketones or β-ketoesters to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.

Reduction: Thiophene-2-sulfonamide amine or alcohol derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: The compound has been investigated for its medicinal properties, including its potential antileishmanial and antimalarial activities. Its derivatives are being studied for their efficacy in treating these diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity profile make it valuable in various applications.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

Compound 33

- Structure: 5-(6-chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)thiophene-2-sulfonamide.

- Activity : Exhibits dual inhibitory potency against Mycobacterium tuberculosis kinases PknA (Ki <8 nM) and PknB (Ki <1 nM), with high selectivity .

- Key Features : The quinazoline-thiophene sulfonamide scaffold enhances binding affinity, while the cyclopropyl-pyrazole group optimizes steric and electronic interactions.

Compound 57

- Structure: (4-(5-cyclopropyl-1-methyl-1H-pyrazol-3-ylamino)-5-methylpyrimidin-2-yl)thiophene-2-sulfonamide.

- Activity : Poor inhibitory potency (Ki >4000 nM) and low selectivity compared to Compound 33 .

- Key Differences : Replacement of the quinazoline ring with a pyrimidine reduces conformational rigidity, likely destabilizing kinase binding.

Comparison Table: Kinase Inhibitors

Compound 3a ()

- Structure: N,N'-((3S,4S)-1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)pyrrolidine-3,4-diyl)bis(thiophene-2-sulfonamide).

- Key Features : Bis-sulfonamide architecture improves binding to FabH’s active site, while the thiadiazole-pyrrolidine linker enhances solubility .

N-(3-Oxocyclohexyl)thiophene-2-sulfonamide ()

- Structure: Cyclohexanone-linked thiophene sulfonamide.

- Activity: No specific biological data provided, but structural simplicity suggests utility in probing sulfonamide-protein interactions .

Substituent Effects on Bioactivity

- Cyclopropyl Group : Enhances metabolic stability and modulates steric interactions. In Compound 33, it contributes to high kinase selectivity .

- Methyl vs. Pyrimidinyl Groups : Substitution at the pyrazole’s 3-position (methyl in the target compound vs. pyrimidinyl in Compound 57) drastically alters potency, emphasizing the role of electronic and steric matching in target binding .

- Thiophene Sulfonamide : Common in kinase inhibitors (e.g., ) due to its ability to form hydrogen bonds and π-π stacking interactions.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.